molecular formula C19H26N2O4S2 B5073686 N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide

N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide

Cat. No.: B5073686
M. Wt: 410.6 g/mol
InChI Key: YWIUJFSPDMDUMF-UHFFFAOYSA-N
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Description

N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide is a complex organic compound that features a furan ring, a sulfanyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide typically involves multiple steps. One common approach is to start with the furan-2-ylmethylsulfanyl precursor, which is then reacted with an appropriate ethylating agent to introduce the ethyl group. This intermediate is subsequently coupled with N-methylsulfonyl-4-propan-2-ylaniline under suitable conditions to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may involve the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the furan ring or acetamide moiety.

Scientific Research Applications

N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide: shares similarities with other compounds containing furan rings, sulfanyl groups, and acetamide moieties.

    Furan derivatives: Compounds like furan-2-ylmethylsulfanyl derivatives are structurally similar and may exhibit similar chemical reactivity.

    Sulfonyl anilines: Compounds with N-methylsulfonyl-4-propan-2-ylaniline structures are also comparable.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4S2/c1-15(2)16-6-8-17(9-7-16)21(27(3,23)24)13-19(22)20-10-12-26-14-18-5-4-11-25-18/h4-9,11,15H,10,12-14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIUJFSPDMDUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(CC(=O)NCCSCC2=CC=CO2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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